

Initial Safety and Toxicity Profile of SS-208: A Technical Overview

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Compound of Interest

Compound Name: SS-208

Cat. No.: B611004

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This technical guide provides a comprehensive summary of the initial safety and toxicity data for the investigational compound **SS-208**. The information presented herein is intended for researchers, scientists, and drug development professionals to support the ongoing evaluation of **SS-208**.

Introduction to SS-208

SS-208 is a novel small molecule inhibitor of the tyrosine kinase receptor, a key signaling node implicated in various proliferative diseases. This document outlines the foundational non-clinical safety studies conducted to support a first-in-human (FIH) clinical trial. The studies were designed to identify potential target organs for toxicity, establish a safe starting dose for human trials, and to be in compliance with Good Laboratory Practice (GLP) regulations.^{[1][2]}

Data Summary

The following tables summarize the quantitative data from the initial safety and toxicity assessment of **SS-208**.

Table 1: Single-Dose Toxicity of **SS-208** in Rodent and Non-Rodent Species

Species	Route of Administration	MTD (mg/kg)	LD ₅₀ (mg/kg)	Key Observations
Sprague-Dawley Rat	Oral (gavage)	1000	>2000	Mild sedation at doses ≥ 1000 mg/kg, reversible within 24 hours.
Beagle Dog	Oral (capsule)	500	>1000	Emesis observed at doses ≥ 750 mg/kg. No other significant clinical signs.

MTD: Maximum Tolerated Dose; LD₅₀: Lethal Dose, 50%

Table 2: Repeat-Dose Toxicity of **SS-208** (28-Day Study)

Species	Route of Administration	NOAEL (mg/kg/day)	Key Target Organs of Toxicity	Key Findings
Sprague-Dawley Rat	Oral (gavage)	50	Liver, Kidney	Reversible, dose-dependent increases in liver enzymes (ALT, AST) and mild renal tubular degeneration at doses > 50 mg/kg/day.
Beagle Dog	Oral (capsule)	30	Gastrointestinal Tract, Liver	Dose-dependent gastrointestinal disturbances (emesis, diarrhea) and slight elevation in alkaline phosphatase (ALP) at doses > 30 mg/kg/day.

NOAEL: No-Observed-Adverse-Effect Level

Table 3: Safety Pharmacology Core Battery Assessment of **SS-208**

System	Assay	Species	Key Findings
Central Nervous System	Modified Irwin Test	Sprague-Dawley Rat	No adverse effects on neurobehavioral parameters up to 1000 mg/kg.
Cardiovascular System	hERG in vitro assay	CHO cells	IC ₅₀ > 30 µM, indicating low potential for QT prolongation.
Telemetry	Beagle Dog	No significant effects on blood pressure, heart rate, or ECG parameters up to 100 mg/kg.	
Respiratory System	Whole-body plethysmography	Sprague-Dawley Rat	No adverse effects on respiratory rate or tidal volume up to 1000 mg/kg.

hERG: human Ether-a-go-go-Related Gene; IC₅₀: Half maximal inhibitory concentration

Table 4: Genotoxicity Profile of **SS-208**

Assay	Test System	Result
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	Negative
In vitro Chromosomal Aberration	Human Peripheral Blood Lymphocytes	Negative
In vivo Micronucleus	Rat Bone Marrow	Negative

Experimental Protocols

Detailed methodologies for the key safety and toxicity studies are provided below.

3.1. Repeat-Dose Toxicity Study (28-Day)

- Test System: Sprague-Dawley rats and Beagle dogs were chosen as the rodent and non-rodent species, respectively.[3]
- Group Size: Each dose group consisted of 10 male and 10 female rats, and 4 male and 4 female dogs.
- Dosing: **SS-208** was administered daily via oral gavage to rats and in gelatin capsules to dogs for 28 consecutive days. Dose levels were determined based on prior dose range-finding studies. A control group received the vehicle only.
- Observations: Clinical signs, body weight, and food consumption were monitored daily.
- Clinical Pathology: Blood and urine samples were collected at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.
- Anatomic Pathology: At the end of the 28-day dosing period, a full necropsy was performed on all animals. Organ weights were recorded, and a comprehensive set of tissues was collected for histopathological examination.

3.2. Safety Pharmacology - Cardiovascular Assessment (Telemetry in Dogs)

- Test System: Male and female Beagle dogs were surgically implanted with telemetry transmitters for the continuous monitoring of cardiovascular parameters.
- Dosing: A crossover design was used, where each dog received a single oral dose of vehicle control and **SS-208** at three different dose levels, with a washout period between each dose.
- Data Collection: Blood pressure, heart rate, and electrocardiogram (ECG) were continuously recorded from 2 hours pre-dose to 24 hours post-dose.
- Analysis: The collected data were analyzed for any significant changes from baseline and compared to the vehicle control group.

3.3. Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test)

- **Test System:** Several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations were used to detect point mutations (base substitutions and frameshifts).
- **Methodology:** The tester strains were exposed to **SS-208** at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
- **Endpoint:** The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) was counted and compared to the negative control. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Visualizations

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Caption: Workflow of a 28-Day Repeat-Dose Toxicity Study.

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